molecular formula C8H10ClF2N B3025480 1-(2,4-Difluorophenyl)ethanamine hydrochloride CAS No. 276875-47-9

1-(2,4-Difluorophenyl)ethanamine hydrochloride

Cat. No. B3025480
M. Wt: 193.62 g/mol
InChI Key: BWIGKZOWBCNPTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Difluorophenyl)ethanamine hydrochloride is a chemical compound with the linear formula C8H9F2N . It is a solid substance that is typically stored at room temperature .


Molecular Structure Analysis

The molecular structure of 1-(2,4-Difluorophenyl)ethanamine hydrochloride can be represented by the InChI code: 1S/C8H9F2N.ClH/c1-5(11)7-3-2-6(9)4-8(7)10;/h2-5H,11H2,1H3;1H . This indicates that the compound contains a chlorine atom (Cl), two fluorine atoms (F), a nitrogen atom (N), and a hydrocarbon chain (C8H9).


Physical And Chemical Properties Analysis

1-(2,4-Difluorophenyl)ethanamine hydrochloride is a solid at room temperature . Its molecular weight is 193.62 .

Scientific Research Applications

Antiamoebic Activity

  • Synthesis and Biological Activity : A study by Zaidi et al. (2015) focused on synthesizing a series of chalcones with N-substituted ethanamine, including compounds similar to 1-(2,4-Difluorophenyl)ethanamine hydrochloride. These compounds were tested for their antiamoebic activity against Entamoeba histolytica, showing better activity than the standard drug metronidazole in several cases. This suggests potential therapeutic applications in treating amoebic infections (Zaidi et al., 2015).

Biocide and Corrosion Inhibition

  • Biocidal and Corrosion Inhibiting Properties : Walter and Cooke (1997) reported on 2-(Decylthio)ethanamine hydrochloride, a compound structurally related to 1-(2,4-Difluorophenyl)ethanamine hydrochloride, demonstrating broad-spectrum biocidal activity and corrosion inhibition in cooling water systems. This highlights its potential use in industrial applications for controlling microbial growth and corrosion (Walter & Cooke, 1997).

Synthesis of Chiral Intermediates

  • Chiral Intermediate for Medicinal Synthesis : Guo et al. (2017) developed a biocatalytic process using a ketoreductase to transform a compound closely related to 1-(2,4-Difluorophenyl)ethanamine hydrochloride into a chiral alcohol. This chiral intermediate is crucial for synthesizing Ticagrelor, an effective treatment for acute coronary syndromes. The study underscores the compound's role in synthesizing important pharmaceuticals (Guo et al., 2017).

Radiochemical Synthesis

  • Radiochemical Applications : Bach and Bridges (1982) synthesized 2-Bromo-[1-14C]ethanamine hydrobromide, a radiochemically labeled derivative of ethanamine hydrochloride, demonstrating its utility in radiochemical synthesis and potentially in tracer studies (Bach & Bridges, 1982).

Synthetic Intermediate in Drug Development

  • Synthesis of Pharmaceutical Compounds : Luo et al. (2008) described a novel synthetic route to produce 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine, an intermediate in the synthesis of Silodosin, a drug used to treat benign prostatic hyperplasia. This research highlights the role of such compounds in the synthesis of clinically significant drugs (Luo et al., 2008).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-(2,4-difluorophenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N.ClH/c1-5(11)7-3-2-6(9)4-8(7)10;/h2-5H,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWIGKZOWBCNPTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30592963
Record name 1-(2,4-Difluorophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Difluorophenyl)ethanamine hydrochloride

CAS RN

791098-84-5
Record name 1-(2,4-Difluorophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Fushimi, I Fujimori, T Wakabayashi… - Journal of Medicinal …, 2019 - ACS Publications
Anaplastic lymphoma kinase (ALK), a member of the receptor tyrosine kinase family, is predominantly expressed in the brain and implicated in neuronal development and cognition. …
Number of citations: 14 pubs.acs.org
DM Musatov, EV Starodubtseva, OV Turova… - Russian journal of …, 2010 - Springer
Different synthetic approaches to functionally substituted benzylamines were examined: reductive amination of alkyl aryl ketones and reduction of aromatic aldehyde oximes. The most …
Number of citations: 4 link.springer.com

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